Cas no 1011-11-6 (rac-(1R,2S)-2-phenylcyclohexan-1-amine)
rac-(1R,2S)-2-phenylcyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanamine, 2-phenyl-, (1R,2S)-rel-
- 2-CHLORO-N-ETHYL-N-1-NAPHTHYLPROPANAMIDE
- trans-2-phenylcyclohexylamine
- rac-(1R,2S)-2-phenylcyclohexan-1-amine
-
- MDL: MFCD06359999
- Inchi: 1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1
- InChI Key: KLJIPLWGNJQJRM-NWDGAFQWSA-N
- SMILES: N[C@@H]1CCCC[C@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 309.14972
- Monoisotopic Mass: 175.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
Experimental Properties
- PSA: 29.54
- LogP: 3.37180
rac-(1R,2S)-2-phenylcyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C833506-1g |
2-CHLORO-N-ETHYL-N-1-NAPHTHYLPROPANAMIDE |
1011-11-6 | 97 % | 1g |
3,432.00 | 2021-05-17 | |
| Enamine | EN300-20812867-1g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 1g |
$398.0 | 2023-09-16 | ||
| Enamine | EN300-20812867-5g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 5g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-20812867-10g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 10g |
$1716.0 | 2023-09-16 | ||
| eNovation Chemicals LLC | D625099-1g |
2-CHLORO-N-ETHYL-N-1-NAPHTHYLPROPANAMIDE |
1011-11-6 | 97% | 1g |
$733 | 2024-05-24 | |
| Enamine | EN300-20812867-0.05g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 0.05g |
$334.0 | 2023-09-16 | ||
| Enamine | EN300-20812867-0.1g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 0.1g |
$351.0 | 2023-09-16 | ||
| Enamine | EN300-20812867-0.25g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 0.25g |
$366.0 | 2023-09-16 | ||
| Enamine | EN300-20812867-0.5g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 0.5g |
$383.0 | 2023-09-16 | ||
| Enamine | EN300-20812867-1.0g |
rac-(1R,2S)-2-phenylcyclohexan-1-amine |
1011-11-6 | 1.0g |
$398.0 | 2023-07-07 |
rac-(1R,2S)-2-phenylcyclohexan-1-amine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on rac-(1R,2S)-2-phenylcyclohexan-1-amine
Comprehensive Overview of rac-(1R,2S)-2-phenylcyclohexan-1-amine (CAS No. 1011-11-6): Properties, Applications, and Industry Insights
rac-(1R,2S)-2-phenylcyclohexan-1-amine (CAS 1011-11-6), a chiral amine derivative, has garnered significant attention in pharmaceutical and fine chemical industries due to its unique stereochemical properties. This compound, often referred to as a phenylcyclohexylamine scaffold, serves as a versatile building block for asymmetric synthesis. Its molecular structure features a cyclohexane ring substituted with an amine group and a phenyl moiety, enabling diverse applications in drug discovery and material science.
The growing demand for enantiomerically pure compounds in modern medicine has propelled research into chiral resolution techniques for rac-(1R,2S)-2-phenylcyclohexan-1-amine. Recent studies highlight its potential as a precursor for pharmaceutical intermediates, particularly in developing CNS-active compounds. The compound's stereochemical complexity makes it valuable for investigating structure-activity relationships in medicinal chemistry, aligning with current industry trends toward precision therapeutics.
From a synthetic chemistry perspective, 1011-11-6 demonstrates remarkable stability under various reaction conditions. Researchers frequently employ it in catalytic asymmetric transformations, where its rigid cyclohexane backbone influences stereoselectivity. The compound's amine functionality allows for straightforward derivatization, making it popular for creating diversity-oriented libraries in drug discovery programs. These characteristics address the pharmaceutical industry's need for structurally diverse chiral building blocks.
Analytical characterization of rac-(1R,2S)-2-phenylcyclohexan-1-amine typically involves advanced techniques like chiral HPLC and NMR spectroscopy. The separation of its enantiomers remains an active area of research, with recent breakthroughs in chiral stationary phases improving resolution efficiency. These advancements respond to the increasing market demand for high-purity chiral compounds in pharmaceutical development.
Environmental and safety considerations for 1011-11-6 follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling procedures should be maintained. The compound's stability profile makes it suitable for various industrial applications without special storage requirements, contributing to its growing adoption in green chemistry initiatives.
Market analysis indicates rising interest in phenyl-substituted cyclohexylamines like rac-(1R,2S)-2-phenylcyclohexan-1-amine, driven by pharmaceutical R&D investments. The compound's structural features align with current drug design strategies targeting GPCRs and neurotransmitter systems. This relevance to neurological drug development positions it as a valuable asset in modern medicinal chemistry pipelines.
Future research directions for CAS 1011-11-6 may explore its potential in catalysis and material science applications. The compound's ability to form stable complexes with transition metals suggests opportunities in asymmetric catalysis, while its aromatic system could be exploited in functional material design. These diverse applications underscore the compound's importance across multiple scientific disciplines.
Quality control standards for rac-(1R,2S)-2-phenylcyclohexan-1-amine continue to evolve with analytical technology advancements. Current specifications typically require ≥98% purity by HPLC, with strict limits on enantiomeric impurities. These rigorous standards reflect the compound's role in producing high-value pharmaceuticals where stereochemical purity is critical.
The synthesis of 1011-11-6 has been optimized through various routes, including reductive amination of corresponding ketones and resolution of racemates. Recent process improvements have enhanced yield and sustainability, addressing industry demands for cost-effective production of chiral amines. These developments make the compound more accessible for research and industrial applications.
In conclusion, rac-(1R,2S)-2-phenylcyclohexan-1-amine (CAS 1011-11-6) represents an important class of chiral building blocks with wide-ranging applications. Its unique structural features and synthetic versatility position it as a valuable tool in pharmaceutical research and specialty chemical development. As the demand for enantioselective synthesis continues to grow, this compound will likely maintain its significance in scientific and industrial contexts.
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